molecular formula C14H12O4 B6396304 3-(2-Hydroxyphenyl)-2-methoxybenzoic acid CAS No. 1261927-16-5

3-(2-Hydroxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6396304
CAS No.: 1261927-16-5
M. Wt: 244.24 g/mol
InChI Key: KWBPPNGOFOGFKQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxy group at the second position of the phenyl ring and a methoxy group at the second position of the benzoic acid moiety

Properties

IUPAC Name

3-(2-hydroxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-10(6-4-7-11(13)14(16)17)9-5-2-3-8-12(9)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBPPNGOFOGFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688678
Record name 2'-Hydroxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-16-5
Record name 2'-Hydroxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-methoxybenzoic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. This method offers high yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(2-Hydroxyphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential use in the development of new pharmaceuticals, particularly for its anti-cancer and anti-microbial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-2-methoxybenzoic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The compound’s anti-cancer activity is thought to involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

3-(2-Hydroxyphenyl)-2-methoxybenzoic acid can be compared with other similar compounds, such as:

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as an anti-inflammatory agent.

    2-Methoxybenzoic acid (O-Anisic acid): Used in the synthesis of perfumes and flavorings.

    3-(4-Hydroxyphenyl)-2-methoxybenzoic acid: Similar structure but with the hydroxy group at the fourth position, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

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